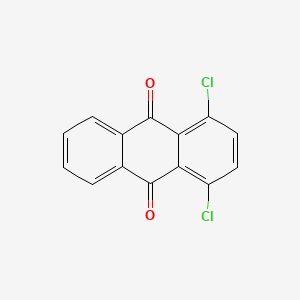

1,4-Dichloroanthraquinone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,4-dichloroanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H6Cl2O2/c15-9-5-6-10(16)12-11(9)13(17)7-3-1-2-4-8(7)14(12)18/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAHGWVAXFJXDNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H6Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10400350 | |

| Record name | 1,4-Dichloroanthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10400350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

602-25-5 | |

| Record name | 1,4-Dichloroanthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10400350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Dichloroanthraquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1,4-Dichloroanthraquinone CAS number 602-25-5 properties

An In-Depth Technical Guide to 1,4-Dichloroanthraquinone (CAS 602-25-5)

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development. It details the core properties, synthesis, reactivity, and applications of this compound, providing field-proven insights and validated experimental protocols.

Introduction and Strategic Overview

This compound (CAS No. 602-25-5) is a halogenated aromatic organic compound built upon a robust anthraquinone scaffold.[1] This planar, polycyclic structure is a well-established pharmacophore, particularly in the realm of anticancer drug discovery, where it is known to interact with biological targets like DNA and topoisomerase-II.[2][3] The strategic placement of two chlorine atoms at the 1 and 4 positions makes this molecule a highly versatile intermediate. These chlorine atoms are susceptible to nucleophilic substitution, providing a reactive handle for medicinal chemists to introduce diverse functionalities and modulate biological activity.[3]

Primarily recognized for its pivotal role as a precursor in the synthesis of a wide array of anthraquinone-based dyes, its applications extend into the synthesis of functional materials and as a building block for potential pharmaceutical agents.[1][4][5] Understanding the fundamental properties, reactivity, and handling of this compound is therefore critical for its effective and safe utilization in both industrial and research settings.

Core Physicochemical and Structural Properties

The compound typically appears as a light yellow to brown crystalline powder or orange-yellow needle-like crystals.[4][5][6][7] Its stability and solubility profile are key determinants in its application and handling. While it has low solubility in water, it is soluble in various organic solvents, including acetone, chloroform, nitrobenzene, pyridine, and hot benzene.[1][4][6]

Table 1: Key Physicochemical and Structural Identifiers

| Property | Value | Source(s) |

| CAS Number | 602-25-5 | [1][4][5][6][8] |

| Molecular Formula | C₁₄H₆Cl₂O₂ | [1][6][9] |

| Molecular Weight | 277.10 g/mol | [6][9] |

| Appearance | Light yellow to brown powder/crystal | [5][6][7] |

| Melting Point | 187-189 °C | [4][5][6] |

| Boiling Point | 455.2 °C (Predicted) | [6][10] |

| Density | ~1.514 g/cm³ (Predicted) | [6][10] |

| Flash Point | 191.7 °C | [6] |

| Solubility | Insoluble in water; Slightly soluble in ethanol, ether; Soluble in acetone, chloroform, nitrobenzene, hot benzene. | [1][4][6] |

| InChI Key | CAHGWVAXFJXDNI-UHFFFAOYSA-N | |

| SMILES | C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)Cl)Cl | [1] |

Synthesis and Chemical Reactivity

Primary Synthesis Pathway: Friedel-Crafts Acylation and Cyclization

The industrial synthesis of this compound is a classic example of electrophilic aromatic substitution followed by intramolecular cyclization. The process begins with the Friedel-Crafts acylation of 1,4-dichlorobenzene with either phthalic anhydride or phthaloyl chloride, using a Lewis acid catalyst such as aluminum chloride (AlCl₃).[4][11][12] This reaction forms the intermediate 2-(2',5'-dichlorobenzoyl)benzoic acid. The subsequent and final step involves the dehydration and cyclization of this intermediate, typically by heating in concentrated sulfuric acid, to yield the final this compound product.[11][12]

The causality behind this synthetic choice is rooted in the high efficiency and scalability of the Friedel-Crafts reaction for forming carbon-carbon bonds with aromatic substrates. The use of readily available starting materials like p-dichlorobenzene and phthalic anhydride makes this an economically viable route.[13]

Caption: Synthesis of this compound via Friedel-Crafts acylation.

Chemical Reactivity and Role as an Intermediate

The reactivity of this compound is dominated by its function as a versatile chemical intermediate. The chlorine substituents are activated towards nucleophilic aromatic substitution, allowing for their replacement by various functional groups (e.g., amino, hydroxyl groups). This property is extensively exploited in the manufacturing of anthraquinone dyes, where different substituents are introduced to achieve specific colors and properties.[5][14] For instance, it is a key intermediate for synthesizing Vat Brown BR and various disperse dyes.[4][5][14]

Furthermore, its reaction with 10% fuming sulfuric acid in the presence of boric acid at elevated temperatures (200 °C) results in the formation of quinizarin (1,4-dihydroxyanthraquinone), another crucial dye intermediate.[6]

Spectroscopic and Analytical Characterization

Accurate characterization is paramount for confirming the identity and purity of this compound. A multi-technique spectroscopic approach is standard practice.

Sources

- 1. CAS 602-25-5: this compound | CymitQuimica [cymitquimica.com]

- 2. Insights into the computer-aided drug design and discovery based on anthraquinone scaffold for cancer treatment: A systematic review | PLOS One [journals.plos.org]

- 3. Redefining Anthraquinone-based Anticancer Drug Design through Subtle Chemical Modifications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | 602-25-5 [chemicalbook.com]

- 5. getchem.com [getchem.com]

- 6. chembk.com [chembk.com]

- 7. spectrumchemical.com [spectrumchemical.com]

- 8. This compound | C14H6Cl2O2 | CID 4179424 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. scbt.com [scbt.com]

- 10. This compound CAS#: 602-25-5 [m.chemicalbook.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. DE3513981A1 - Process for the preparation of this compound - Google Patents [patents.google.com]

- 13. 1,4-Dichlorobenzene | C6H4Cl2 | CID 4685 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. haihangchem.com [haihangchem.com]

1,4-Dichloroanthraquinone molecular structure and weight

An In-Depth Technical Guide to 1,4-Dichloroanthraquinone: Molecular Structure, Properties, Synthesis, and Characterization

Abstract

This technical guide provides a comprehensive scientific overview of this compound (CAS No: 602-25-5), a key halogenated aromatic compound. With full editorial control, this document is structured to deliver in-depth insights for researchers, chemists, and professionals in drug development and materials science. We will explore its fundamental molecular characteristics, detailed physicochemical properties, established synthesis protocols with mechanistic explanations, and standard purification and characterization techniques. Every protocol is presented as a self-validating system, grounded in authoritative references to ensure scientific integrity and reproducibility.

Introduction: Significance and Applications

This compound is an organic compound built upon an anthraquinone core, featuring two chlorine substituents at the C1 and C4 positions.[1] This substitution pattern imparts specific chemical reactivity and properties that make it a valuable intermediate in organic synthesis. It appears as an orange-yellow to brown crystalline solid and is noted for its stability and low solubility in water, while being soluble in several organic solvents.[1][2]

Its primary industrial application lies in its role as a precursor for the synthesis of advanced dye and pigment molecules, such as vat brown BR and phthalocyanine dyes.[3][4] Beyond colorants, its reactive chlorine atoms serve as handles for further functionalization, making it a versatile building block for creating more complex functional materials and potential pharmaceutical scaffolds.[1][5] Understanding its molecular properties and synthesis is therefore critical for leveraging its full potential in these fields.

Molecular Structure and Physicochemical Properties

The foundational characteristics of this compound are dictated by its rigid, planar aromatic structure and the electron-withdrawing nature of its chloro and carbonyl substituents.

Molecular Structure

The IUPAC name for the compound is 1,4-dichloroanthracene-9,10-dione.[6] Its structure consists of a central benzene ring fused to two cyclohexadienone rings, with chlorine atoms at the peri positions (1 and 4).

Caption: Molecular Structure of 1,4-dichloroanthracene-9,10-dione.

Physicochemical Data

The key quantitative properties of this compound are summarized below. These values are critical for designing synthetic routes, purification protocols, and formulation studies.

| Property | Value | Source(s) |

| CAS Number | 602-25-5 | [3][6] |

| Molecular Formula | C₁₄H₆Cl₂O₂ | [3][6][7] |

| Molecular Weight | 277.10 g/mol | [3][6][7] |

| Appearance | Orange-yellow to brown needle-like crystals | [2][4] |

| Melting Point | 187-189 °C | [2][4][8] |

| Boiling Point | 455.2 °C (Predicted) | [3][4] |

| Solubility | Slightly soluble in ethanol, ether. Soluble in hot benzene, acetic acid, nitrobenzene, pyridine. | [2][8] |

| InChIKey | CAHGWVAXFJXDNI-UHFFFAOYSA-N | [6] |

Synthesis via Friedel-Crafts Acylation

The most common and industrially relevant synthesis of this compound proceeds via a two-step Friedel-Crafts reaction sequence. The process involves the acylation of a dichlorinated benzene ring with a phthalic acid derivative, followed by an intramolecular cyclization.

Synthesis Workflow

The overall transformation can be visualized as a two-stage process: intermolecular acylation to form a benzoylbenzoic acid intermediate, followed by an acid-catalyzed intramolecular cyclization (dehydration) to yield the final tricyclic quinone system.

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is synthesized from established literature procedures.[9] All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Step 1: Synthesis of 2',5'-Dichloro-2-benzoylbenzoic Acid

-

Apparatus Setup: Equip a round-bottom flask with a reflux condenser and a calcium chloride drying tube to protect the reaction from atmospheric moisture.

-

Charging Reactants: To the flask, add phthalic anhydride (1.0 equivalent), p-dichlorobenzene (5.0 equivalents, serving as both reactant and solvent), and anhydrous aluminum chloride (AlCl₃) (1.5 equivalents).

-

Expertise & Experience: Using an excess of p-dichlorobenzene ensures the reaction goes to completion and maintains a stirrable reaction medium. Anhydrous AlCl₃ is a crucial Lewis acid catalyst; it coordinates to the carbonyl oxygen of the anhydride, making the other carbonyl carbon highly electrophilic and susceptible to attack by the electron-rich p-dichlorobenzene ring. The reaction must be kept anhydrous as AlCl₃ reacts violently with water.

-

-

Reaction: Heat the mixture in an oil bath at 110-120 °C. The reaction progress can be monitored by the evolution of hydrogen chloride (HCl) gas, which should cease after approximately 4-6 hours.

-

Work-up: Cool the reaction mixture to room temperature. Carefully pour the viscous product into a mixture of crushed ice and concentrated HCl. This step hydrolyzes the aluminum complex and precipitates the product.

-

Isolation: Remove the excess p-dichlorobenzene via steam distillation. The remaining solid residue is the crude benzoylbenzoic acid intermediate. Filter the solid, wash with hot water, and dry.

Step 2: Cyclization to this compound

-

Reaction Setup: Place the dried intermediate from Step 1 into a clean, dry flask.

-

Dehydration: Add concentrated sulfuric acid (approx. 5-10 parts by weight). Heat the mixture to 150 °C for 2-3 hours.

-

Expertise & Experience: Concentrated sulfuric acid acts as both a solvent and a powerful dehydrating agent. It protonates the carboxylic acid, facilitating the intramolecular electrophilic attack on the adjacent benzene ring, closing the central ring and eliminating a molecule of water.

-

-

Precipitation: Cool the reaction mixture and carefully pour it onto crushed ice. The crude this compound will precipitate as a solid.

-

Isolation: Collect the solid product by vacuum filtration. Wash thoroughly with water until the filtrate is neutral to remove residual acid, then wash with a sodium carbonate solution, followed again by water. Dry the crude product.

Purification by Recrystallization

The crude product from the synthesis contains unreacted starting materials and side products. Recrystallization is an effective method for purification, leveraging the compound's differential solubility in a hot versus a cold solvent.

Detailed Recrystallization Protocol

-

Solvent Selection: Based on solubility data, hot acetic acid or nitrobenzene are suitable solvents.[2] For laboratory scale, glacial acetic acid is often preferred.

-

Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of glacial acetic acid and a boiling chip. Heat the mixture gently on a hot plate until it boils and the solid dissolves completely. If needed, add more solvent dropwise until a saturated solution is achieved at the boiling point.

-

Trustworthiness: Using the minimum amount of hot solvent is critical for maximizing yield. Adding too much solvent will result in the product remaining dissolved even after cooling.

-

-

Decolorization (Optional): If the solution is highly colored with impurities, a small amount of activated charcoal can be added to the hot solution. Boil for a few minutes, then perform a hot filtration to remove the charcoal.

-

Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals, as it allows the crystal lattice to form correctly, excluding impurities.

-

Complete Crystallization: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.

-

Isolation and Drying: Collect the purified crystals by vacuum filtration, washing them with a small amount of cold ethanol or petroleum ether to remove residual acetic acid.[2] Dry the crystals in a vacuum oven.

Spectroscopic Characterization

Characterization by spectroscopic methods is essential to confirm the identity and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides information on the carbon-hydrogen framework. Due to the molecule's symmetry, a simplified spectrum is expected.

-

¹H NMR: The spectrum will show two signals in the aromatic region. A multiplet corresponding to the two protons on the unsubstituted benzene ring (H-6, H-7) and another multiplet for the two protons adjacent to them (H-5, H-8). A third signal, a singlet, will be present for the two equivalent protons on the dichlorinated ring (H-2, H-3).

-

¹³C NMR: The spectrum will show signals for the unique carbon atoms. Key signals include those for the carbonyl carbons (~180 ppm), carbons bonded to chlorine, and other aromatic carbons.[8]

UV-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of anthraquinones is characterized by multiple absorption bands from π → π* and n → π* electronic transitions.[9]

-

π → π Transitions:* Expect strong absorption bands in the 220–350 nm range.

-

n → π Transitions:* A weaker, longer-wavelength absorption band is typically observed near 400 nm, which is responsible for the compound's yellow color.[9]

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling.

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[6][10]

-

Personal Protective Equipment (PPE): Always handle this chemical wearing impervious gloves, safety goggles with side-shields, and a lab coat. Work should be performed in a certified chemical fume hood to avoid inhalation of dust.[10]

-

First Aid:

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from oxidizing agents.[4][11]

References

-

ChemBK. (2023). This compound. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). DE3513981A1 - Process for the preparation of this compound.

-

American Chemical Society. (1926). THE PREPARATION OF 1,4-DICHLORO-ANTHRAQUINONE FROM PHTHALIC ANHYDRIDE AND PARA-DICHLOROBENZENE. Journal of the American Chemical Society. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C14H6Cl2O2). Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 1,5-Dichloroanthraquinone, 96%. Retrieved from [Link]

Sources

- 1. 1,5-Dichloroanthraquinone | C14H6Cl2O2 | CID 6711 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,5-DICHLOROANTHRAQUINONE(82-46-2) 1H NMR spectrum [chemicalbook.com]

- 3. This compound | C14H6Cl2O2 | CID 4179424 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 602-25-5 [chemicalbook.com]

- 5. Tips & Tricks [chem.rochester.edu]

- 6. people.chem.umass.edu [people.chem.umass.edu]

- 7. 1,8-DICHLOROANTHRAQUINONE(82-43-9) 1H NMR spectrum [chemicalbook.com]

- 8. 1,4-Dichloro-5,8-dihydroxyanthraquinone | C14H6Cl2O4 | CID 76071 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. UV/Visible spectra of a series of natural and synthesised anthraquinones: experimental and quantum chemical approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

An In-Depth Technical Guide to the Solubility of 1,4-Dichloroanthraquinone in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 1,4-dichloroanthraquinone, a key intermediate in the synthesis of various dyes and functional materials. While quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide synthesizes known qualitative information, explores the underlying physicochemical principles governing its solubility, and presents a detailed, field-proven experimental protocol for the precise determination of its solubility in various organic solvents. This document is intended for researchers, scientists, and professionals in drug development and materials science who utilize this compound in their work and require a thorough understanding of its behavior in solution.

Introduction to this compound

This compound (C₁₄H₆Cl₂O₂) is a crystalline organic compound characterized by an anthraquinone core substituted with two chlorine atoms.[1] This structural configuration imparts significant chemical stability and a distinct orange-yellow, needle-like crystalline appearance.[2] Its primary applications lie in its role as a precursor for vat dyes, disperse dyes, and other functional organic molecules.[3] A fundamental understanding of its solubility in organic solvents is paramount for optimizing reaction conditions, developing robust purification methods such as recrystallization, and formulating products with desired performance characteristics.

The solubility of a crystalline solid like this compound is governed by the thermodynamics of the dissolution process, specifically the interplay between the lattice energy of the crystal and the solvation energy of the molecule in a given solvent. The principle of "like dissolves like" provides a foundational, albeit simplified, framework for predicting solubility. The relatively nonpolar, aromatic core of this compound, combined with the polar character of the carbonyl groups and the influence of the chloro-substituents, results in a nuanced solubility profile across a range of organic solvents.

Qualitative and Comparative Solubility Analysis

Direct quantitative solubility data for this compound is sparse in readily accessible scientific literature. However, qualitative assessments consistently indicate its solubility behavior in several common organic solvents. This information is summarized in the table below.

Table 1: Qualitative Solubility of this compound

| Solvent Class | Solvent Name | Reported Solubility | Reference(s) |

| Aromatic Hydrocarbons | Hot Benzene | Soluble | [2] |

| Nitrogen-containing Aromatics | Nitrobenzene | Soluble | [2] |

| Pyridine | Soluble | [2] | |

| Carboxylic Acids | Acetic Acid | Soluble | [2] |

| Ketones | Acetone | Soluble | [1] |

| Chlorinated Solvents | Chloroform | Soluble | [1] |

| Alcohols | Ethanol | Slightly Soluble | [2] |

| Ethers | Diethyl Ether | Slightly Soluble | [2] |

| Alkanes | Petroleum Ether | Slightly Soluble | [2] |

To further contextualize the solubility of this compound, it is instructive to consider the solubility of structurally related anthraquinone derivatives. For instance, 1,4-dihydroxyanthraquinone (quinizarin) exhibits solubility in polar solvents like ethanol and methanol due to hydrogen bonding capabilities of the hydroxyl groups.[4] It is also soluble in various organic solvents such as chlorobenzene, toluene, and xylene.[5] Conversely, 1,4-diaminoanthraquinone shows low solubility in many polar organic solvents, a challenge that has been addressed by functionalizing the amino groups to enhance solubility.[6][7][8] These comparisons suggest that the nature of the substituent at the 1 and 4 positions plays a critical role in mediating solute-solvent interactions and, consequently, the overall solubility. The chloro-substituents in this compound, being less polar than hydroxyl or amino groups, would suggest a preference for less polar or moderately polar aprotic solvents, which aligns with the qualitative data.

Factors Influencing Solubility

The dissolution of this compound is a multifactorial process. A comprehensive understanding requires consideration of the interplay between the solute's properties, the solvent's properties, and the experimental conditions.

Sources

- 1. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Solubility determination and crystallization [huber-online.com]

- 4. pure.au.dk [pure.au.dk]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. filab.fr [filab.fr]

- 7. researchgate.net [researchgate.net]

- 8. solubilityofthings.com [solubilityofthings.com]

A Comprehensive Spectroscopic and Methodological Guide to 1,4-Dichloroanthraquinone

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the spectral properties of 1,4-dichloroanthraquinone (C₁₄H₆Cl₂O₂), a halogenated anthraquinone derivative.[1] As a Senior Application Scientist, the goal of this document is to offer not just raw data, but a cohesive narrative that explains the "why" behind the experimental choices and data interpretation. This guide is structured to provide both foundational knowledge and practical, field-tested insights into the spectroscopic characterization of this compound.

Introduction to this compound and its Spectroscopic Importance

This compound is a solid, orange-yellow, needle-like crystalline compound with a melting point of 187-189°C.[2][3] Its molecular structure, consisting of a central anthraquinone core with two chlorine substituents, gives rise to a unique spectroscopic fingerprint. Accurate spectral analysis is paramount for confirming the identity, purity, and structural integrity of this compound in various applications, including its use as an intermediate in the synthesis of dyes.[3] This guide will delve into the key analytical techniques used for its characterization: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Molecular Structure and Properties:

-

Chemical Name: 1,4-dichloroanthracene-9,10-dione[4]

-

CAS Number: 602-25-5[2]

-

Molecular Formula: C₁₄H₆Cl₂O₂[4]

-

Molecular Weight: 277.1 g/mol [4]

Caption: Molecular Structure of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is characterized by signals arising from the six aromatic protons. The symmetry of the molecule influences the number and multiplicity of these signals.

Expected ¹H NMR Spectral Data:

Due to the molecule's symmetry, the six aromatic protons are expected to give rise to two sets of signals, each integrating to two and four protons, respectively. The protons on the unsubstituted benzene ring will likely appear as a multiplet, while the two protons on the dichlorinated ring will appear as a singlet.

-

Chemical Shift (δ): The aromatic protons are expected to resonate in the region of 7.5-8.5 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Expected ¹³C NMR Spectral Data:

The spectrum will show signals for the different carbon environments in the molecule. The carbonyl carbons are typically found downfield (around 180-200 ppm), while the aromatic carbons will appear in the 120-150 ppm range. The carbons directly attached to the chlorine atoms will be influenced by the electronegativity of the halogen.

| Carbon Type | Expected Chemical Shift (ppm) |

| Carbonyl (C=O) | ~180 |

| Aromatic C-Cl | ~135-145 |

| Aromatic C-H | ~125-135 |

| Aromatic Quaternary | ~130-140 |

Note: Specific chemical shift values can be found in spectral databases. For instance, PubChem provides access to ¹³C NMR data from sources like Wiley-VCH GmbH.[4]

Experimental Protocol for NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Methodology:

-

Sample Preparation:

-

Accurately weigh 5-25 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.[5]

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[5] Complete dissolution is crucial for high-quality spectra.

-

Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.

-

Ensure the sample height in the NMR tube is appropriate for the spectrometer being used.[5]

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

The instrument's software will typically perform locking (stabilizing the magnetic field using the deuterium signal of the solvent) and shimming (optimizing the magnetic field homogeneity).[5]

-

For solid-state NMR, techniques like Magic Angle Spinning (MAS) are employed to reduce anisotropic interactions and improve spectral resolution.[6] Cross-polarization (CP) from protons can be used to enhance the signal of ¹³C nuclei.[7]

-

Acquire the ¹H spectrum, followed by the ¹³C spectrum. The number of scans for ¹³C will be significantly higher due to its lower natural abundance and smaller gyromagnetic ratio.

-

Caption: General workflow for NMR sample preparation and data acquisition.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected IR Spectral Data:

The IR spectrum of this compound will be dominated by absorptions corresponding to the carbonyl groups and the aromatic ring system.

| Functional Group | **Expected Wavenumber (cm⁻¹) ** | Intensity |

| C=O (quinone) | 1670 - 1690 | Strong |

| C=C (aromatic) | 1580 - 1620 | Medium-Strong |

| C-Cl | 700 - 850 | Strong |

| C-H (aromatic) | 3000 - 3100 | Medium-Weak |

Note: PubChem lists ATR-IR spectra for this compound.[4]

Experimental Protocol for IR Spectroscopy (KBr Pellet Method)

Objective: To obtain a high-quality mid-IR spectrum of solid this compound. The KBr pellet method is a common technique for analyzing solid samples.[8]

Rationale: Potassium bromide (KBr) is used because it is transparent in the mid-IR region (4000-400 cm⁻¹) and, under pressure, forms a solid matrix that holds the sample.[8][9]

Methodology:

-

Sample Preparation:

-

Thoroughly clean and dry an agate mortar and pestle.[10]

-

Weigh approximately 1-2 mg of this compound and 100-200 mg of spectroscopy-grade KBr powder.[8] The KBr should be dried to remove moisture, which can cause broad absorption bands around 3400 cm⁻¹ and 1600 cm⁻¹.[11]

-

Grind the sample and KBr together in the mortar until a fine, homogeneous powder is obtained.[8] This minimizes light scattering.[8]

-

-

Pellet Formation:

-

Data Acquisition:

Caption: Workflow for preparing a KBr pellet for IR spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound, and can also provide structural information through fragmentation analysis.

Expected Mass Spectral Data:

The most common ionization technique for compounds like this compound is Electron Ionization (EI).

-

Molecular Ion (M⁺·): The mass spectrum should show a prominent molecular ion peak. Given the presence of two chlorine atoms, a characteristic isotopic pattern will be observed. Chlorine has two main isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). This results in three peaks for the molecular ion:

-

M⁺·: (containing two ³⁵Cl atoms) at m/z 276.

-

(M+2)⁺·: (containing one ³⁵Cl and one ³⁷Cl atom) at m/z 278.

-

(M+4)⁺·: (containing two ³⁷Cl atoms) at m/z 280. The expected intensity ratio of these peaks is approximately 9:6:1.

-

-

Fragmentation: Common fragmentation pathways for anthraquinones involve the loss of CO molecules. Therefore, fragment ions at m/z 248 (M-CO)⁺· and 220 (M-2CO)⁺· are expected. The presence of chlorine atoms will also influence the fragmentation pattern.

Predicted Mass Spectral Data Summary:

| m/z | Assignment | Notes |

| 276 | [M]⁺· (C₁₄H₆³⁵Cl₂O₂) | Base peak or prominent peak |

| 278 | [M+2]⁺· (C₁₄H₆³⁵Cl³⁷ClO₂) | Isotopic peak, ~65% of M⁺· |

| 280 | [M+4]⁺· (C₁₄H₆³⁷Cl₂O₂) | Isotopic peak, ~10% of M⁺· |

| 248 | [M-CO]⁺· | Loss of one carbonyl group |

| 220 | [M-2CO]⁺· | Loss of two carbonyl groups |

Note: PubChem provides GC-MS data for this compound.[4]

Experimental Protocol for EI-Mass Spectrometry

Objective: To obtain an EI mass spectrum of this compound to confirm its molecular weight and fragmentation pattern.

Methodology:

-

Sample Introduction:

-

For a solid sample like this compound, a direct insertion probe or a gas chromatograph (GC) inlet can be used.

-

If using a direct insertion probe, a small amount of the solid sample is placed in a capillary tube at the end of the probe.

-

The probe is inserted into the ion source of the mass spectrometer, and the sample is heated to vaporize it.

-

-

Ionization and Analysis:

-

In the ion source, the vaporized sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[12]

-

The resulting ions are accelerated into the mass analyzer (e.g., quadrupole, ion trap, time-of-flight).

-

The mass analyzer separates the ions based on their m/z ratio.

-

The detector records the abundance of each ion, generating the mass spectrum.

-

-

Data Interpretation:

-

Analyze the spectrum to identify the molecular ion peak and its isotopic pattern.

-

Identify major fragment ions and propose fragmentation pathways to support the structure.

-

Caption: Generalized workflow for Electron Ionization Mass Spectrometry.

Conclusion

The comprehensive spectroscopic analysis of this compound using NMR, IR, and MS provides a self-validating system for its structural confirmation and purity assessment. Each technique offers complementary information, and together they create a detailed molecular portrait. The protocols outlined in this guide are based on established methodologies and are designed to yield high-quality, reproducible data. By understanding both the theoretical basis and the practical execution of these analytical techniques, researchers can confidently characterize this and similar compounds.

References

-

Shimadzu. (n.d.). KBr Pellet Method. Retrieved from [Link]

-

AZoM. (2022, May 10). How is Potassium Bromide Used in Infrared Spectroscopy?. Retrieved from [Link]

-

Research Article. (2021, February 15). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. Retrieved from [Link]

-

Kintek Press. (n.d.). What Are The Key Steps In Preparing A Kbr Pellet For Ir Spectroscopy? Master Solid Sample Analysis. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

AntsLAB. (2019, May 15). KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press. Retrieved from [Link]

-

University of Ottawa. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

AIP Publishing. (2022, September 13). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. I. Diagnostic Ions for Acyclic Compounds with up to One Functional Group. Retrieved from [Link]

-

alwsci. (2025, July 24). How To Prepare And Run An NMR Sample. Retrieved from [Link]

-

PubMed Central. (n.d.). Solid-state NMR spectroscopy. Retrieved from [Link]

-

Bruker. (n.d.). Nmr spectroscopy for solids. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C14H6Cl2O2). Retrieved from [Link]

-

PubChem. (n.d.). 1,8-Dichloroanthraquinone. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Best Practice Guide for Generating Mass Spectra. Retrieved from [Link]

-

Royal Society of Chemistry. (2025, March 31). Chapter 6: Experimental Solid-state NMR of the Periodic Table: Fundamentals and Advanced Methods. Retrieved from [Link]

-

Protocols.io. (2019, October 28). Steps for Building an Open Source EI-MS Mass Spectral Library for GC-MS -based Metabolomics. Retrieved from [Link]

-

NIH. (n.d.). 1,5-Dichloroanthraquinone. Retrieved from [Link]

-

NIH. (n.d.). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Retrieved from [Link]

-

ResearchGate. (n.d.). The 13 C NMR spectra of the black color former (0.04 mol dm -. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Retrieved from [Link]

-

PubChem. (n.d.). 1,4-Dichloro-5,8-dihydroxyanthraquinone. Retrieved from [Link]

-

Nature. (2020, October 13). Predicting in silico electron ionization mass spectra using quantum chemistry. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

Sources

- 1. spectrumchemical.com [spectrumchemical.com]

- 2. echemi.com [echemi.com]

- 3. This compound | 602-25-5 [chemicalbook.com]

- 4. This compound | C14H6Cl2O2 | CID 4179424 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 6. Nmr spectroscopy for solids | Bruker [bruker.com]

- 7. Solid-state NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What Are The Key Steps In Preparing A Kbr Pellet For Ir Spectroscopy? Master Solid Sample Analysis - Kintek Press [kinteksolution.com]

- 9. azom.com [azom.com]

- 10. shimadzu.com [shimadzu.com]

- 11. scienceijsar.com [scienceijsar.com]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1,4-Dichloroanthracene-9,10-dione: Synthesis, Properties, and Potential Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,4-dichloroanthracene-9,10-dione, an organic compound with potential applications in medicinal chemistry and materials science. The document details its chemical and physical properties, provides a step-by-step synthesis protocol, and explores its potential as a therapeutic agent by drawing parallels with structurally related anthraquinone derivatives. While direct biological data on 1,4-dichloroanthracene-9,10-dione is limited, this guide synthesizes existing knowledge on analogous compounds to postulate its likely mechanisms of action, including the induction of apoptosis through reactive oxygen species (ROS) generation and activation of the JNK signaling pathway, as well as potential topoisomerase inhibition. This guide is intended to serve as a foundational resource for researchers interested in the further investigation and application of this compound in drug development and other scientific endeavors.

Introduction: The Anthraquinone Scaffold in Drug Discovery

The anthraquinone core, a tricyclic aromatic structure, is a prevalent motif in a wide array of natural and synthetic compounds with significant biological activities.[1] This scaffold is notably present in several clinically used anticancer agents, such as doxorubicin and mitoxantrone, which exert their therapeutic effects through mechanisms like DNA intercalation and inhibition of topoisomerase II.[1] The planar nature of the anthraquinone ring system allows it to insert between the base pairs of DNA, disrupting DNA replication and transcription, ultimately leading to cell death.[2]

Derivatives of anthraquinone have been extensively explored for various pharmacological applications, including as antibacterial, antifungal, antiviral, and anti-inflammatory agents.[3] The biological activity of these compounds can be significantly modulated by the nature and position of substituents on the anthraquinone core. Halogenation, in particular, is a common strategy in medicinal chemistry to enhance the potency and modulate the pharmacokinetic properties of drug candidates.

This guide focuses on 1,4-dichloroanthracene-9,10-dione , a halogenated derivative of the anthracene-9,10-dione scaffold. While its primary established use is as an intermediate in the synthesis of dyes, its structural similarity to known bioactive anthraquinones suggests a potential for applications in drug discovery that remains largely unexplored.[4]

Physicochemical Properties of 1,4-Dichloroanthracene-9,10-dione

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development.

| Property | Value | Reference |

| IUPAC Name | 1,4-dichloroanthracene-9,10-dione | |

| Synonym(s) | 1,4-Dichloroanthraquinone | [4] |

| CAS Number | 602-25-5 | [4] |

| Molecular Formula | C₁₄H₆Cl₂O₂ | [4] |

| Molecular Weight | 277.11 g/mol | [4] |

| Appearance | Orange-yellow needle-like crystals | [4] |

| Melting Point | 187-189 °C | [4] |

| Solubility | Slightly soluble in ethanol, ether, and petroleum. Soluble in nitrobenzene, pyridine, hot benzene, and acetic acid. | [4] |

Synthesis of 1,4-Dichloroanthracene-9,10-dione: A Step-by-Step Protocol

The synthesis of 1,4-dichloroanthracene-9,10-dione is typically achieved through a two-step process involving a Friedel-Crafts acylation followed by an intramolecular cyclization. The following protocol is a detailed methodology for this synthesis.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 1,4-dichloroanthracene-9,10-dione.

Experimental Protocol

Step 1: Friedel-Crafts Acylation to form 2-(2,5-dichlorobenzoyl)benzoic acid

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine p-dichlorobenzene and phthalic anhydride in a suitable solvent such as dichloromethane.

-

Catalyst Addition: Slowly add anhydrous aluminum chloride (AlCl₃) to the reaction mixture in portions. The reaction is exothermic, so the addition should be controlled to maintain a moderate temperature.

-

Reaction Conditions: Heat the mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it into a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Isolation of Intermediate: The intermediate, 2-(2,5-dichlorobenzoyl)benzoic acid, will precipitate out of the solution. Collect the solid by vacuum filtration, wash with water, and dry.

Step 2: Intramolecular Cyclization to form 1,4-Dichloroanthracene-9,10-dione

-

Reaction Setup: Place the dried 2-(2,5-dichlorobenzoyl)benzoic acid in a clean, dry flask.

-

Acid Addition: Carefully add concentrated sulfuric acid to the flask.

-

Reaction Conditions: Heat the mixture gently in a water bath. The color of the solution should change as the cyclization proceeds.

-

Work-up: After the reaction is complete, cool the mixture and carefully pour it onto crushed ice. The product, 1,4-dichloroanthracene-9,10-dione, will precipitate.

-

Isolation of Final Product: Collect the crude product by vacuum filtration, wash thoroughly with water until the washings are neutral, and then dry.

Step 3: Purification by Recrystallization

-

Solvent Selection: Dissolve the crude 1,4-dichloroanthracene-9,10-dione in a minimal amount of a hot solvent such as acetic acid or a mixture of ethanol and water.

-

Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

-

Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry to obtain the final product.

Potential Applications in Drug Development: A Mechanistic Perspective

Postulated Mechanism of Action: A Multi-pronged Approach

It is hypothesized that 1,4-dichloroanthracene-9,10-dione may exert cytotoxic effects on cancer cells through a combination of mechanisms commonly observed for this class of compounds.

Caption: Postulated mechanisms of action for 1,4-dichloroanthracene-9,10-dione.

Generation of Reactive Oxygen Species (ROS) and Activation of the JNK Pathway

A key mechanism of cytotoxicity for many anthraquinones is the generation of reactive oxygen species (ROS) within cells.[5] This can occur through redox cycling, where the quinone moiety is reduced by cellular reductases to a semiquinone radical, which can then transfer an electron to molecular oxygen to form superoxide radicals. This process can lead to a state of oxidative stress, causing damage to cellular components such as lipids, proteins, and DNA.

Elevated ROS levels are known to activate various signaling pathways, including the c-Jun N-terminal kinase (JNK) pathway.[6] The JNK pathway is a major component of the mitogen-activated protein kinase (MAPK) signaling cascade and plays a crucial role in regulating cellular processes such as proliferation, differentiation, and apoptosis.[7] Persistent activation of the JNK pathway in response to cellular stress can lead to the phosphorylation of downstream targets that promote apoptosis, including members of the Bcl-2 family of proteins.[6]

Potential as a Topoisomerase Inhibitor

Topoisomerases are essential enzymes that regulate the topology of DNA during replication, transcription, and recombination.[8] Topoisomerase inhibitors are a cornerstone of cancer chemotherapy. Anthracyclines, a class of anthraquinone-containing antibiotics, are well-known topoisomerase II poisons, meaning they stabilize the transient covalent complex between the enzyme and DNA, leading to DNA strand breaks and subsequent cell death.[9] Given the planar aromatic structure of 1,4-dichloroanthracene-9,10-dione, it is plausible that it could also function as a topoisomerase inhibitor, either through intercalation into DNA and/or direct interaction with the enzyme.

Experimental Evaluation of Biological Activity: A Proposed Workflow

To validate the hypothesized biological activities of 1,4-dichloroanthracene-9,10-dione, a series of in vitro experiments are recommended.

Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is a standard method for determining the cytotoxicity of a compound.

Experimental Protocol:

-

Cell Seeding: Plate cancer cells (e.g., human colon cancer cell line HCT116, breast cancer cell line MCF-7) in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of 1,4-dichloroanthracene-9,10-dione for 24, 48, and 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) value.

Quantitative Cytotoxicity Data of Structurally Related Anthraquinones

While specific IC₅₀ values for 1,4-dichloroanthracene-9,10-dione are not yet reported, the following table provides data for related anthraquinone derivatives to offer a point of comparison and to highlight the potential potency of this class of compounds.

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| 1,4-Anthraquinone | L1210 (Leukemia) | 0.025 (at 4 days) | [10] |

| 1-nitro-2-acyl anthraquinone-leucine (8a) | HCT116 (Colon) | 17.80 (as µg/mL) | [11] |

| ABQ-3 (a chlorinated 1,4-benzoquinone derivative) | HCT-116 (Colon) | 5.22 | [12] |

| ABQ-3 (a chlorinated 1,4-benzoquinone derivative) | MCF-7 (Breast) | 7.46 | [12] |

It is crucial to note that these values are for comparative purposes only and the activity of 1,4-dichloroanthracene-9,10-dione must be determined experimentally.

Conclusion and Future Directions

1,4-Dichloroanthracene-9,10-dione is a readily synthesizable compound with a chemical scaffold that is prevalent in numerous bioactive molecules. While its primary application to date has been in the field of dye chemistry, its structural analogy to potent anticancer agents suggests significant, yet unexplored, potential in drug discovery. The proposed mechanisms of action, including the induction of apoptosis via ROS-mediated JNK pathway activation and potential topoisomerase inhibition, provide a strong rationale for further investigation.

Future research should focus on the experimental validation of the cytotoxic effects of 1,4-dichloroanthracene-9,10-dione against a panel of cancer cell lines. Mechanistic studies to confirm ROS generation, JNK pathway activation, and topoisomerase inhibition are also warranted. Furthermore, structure-activity relationship (SAR) studies, involving the synthesis and biological evaluation of a library of related derivatives, could lead to the identification of novel and potent anticancer drug candidates. This technical guide serves as a comprehensive starting point for researchers poised to unlock the therapeutic potential of this intriguing molecule.

References

-

Li, Y., et al. (2020). Novel Anthraquinone Compounds Inhibit Colon Cancer Cell Proliferation via the Reactive Oxygen Species/JNK Pathway. Molecules, 25(7), 1672. doi:10.3390/molecules25071672. Available from: [Link]

-

Perchellet, E. M., et al. (2000). 1,4-Anthraquinone: an anticancer drug that blocks nucleoside transport, inhibits macromolecule synthesis, induces DNA fragmentation, and decreases the growth and viability of L1210 leukemic cells in the same nanomolar range as daunorubicin in vitro. Anticancer Drugs, 11(5), 339-352. doi:10.1097/00001813-200006000-00004. Available from: [Link]

-

Glushchenko, O., et al. (2024). Cytotoxic and ROS generation activity of anthraquinones chelate complexes with metal ions. Biometals. doi:10.1007/s10534-024-00632-y. Available from: [Link]

-

Cell Viability Assays. (2013). In Assay Guidance Manual. National Center for Biotechnology Information (US). Available from: [Link]

-

Ozkok, F., et al. (2018). Synthesis of New Anthraquinone Derivatives and Anticancer Effects on Breast Cancer Cell Lines. International Conference on Technology, Engineering and Science (IConTES). Available from: [Link]

-

Recrystallization. (n.d.). University of California, Los Angeles. Retrieved January 7, 2026, from [Link]

-

MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved January 7, 2026, from [Link]

-

Cushman, M., et al. (2021). Design and Synthesis of Chlorinated and Fluorinated 7-Azaindenoisoquinolines as Potent Cytotoxic Anticancer Agents That Inhibit Topoisomerase I. Journal of Medicinal Chemistry, 64(13), 9206-9225. doi:10.1021/acs.jmedchem.1c00569. Available from: [Link]

-

Li, Y., et al. (2020). Novel Anthraquinone Compounds Inhibit Colon Cancer Cell Proliferation via the Reactive Oxygen Species/JNK Pathway. Molecules, 25(7), 1672. doi:10.3390/molecules25071672. Available from: [Link]

-

Patil, S., et al. (2018). Novel Anthraquinone Derivatives as Dual Inhibitors of Topoisomerase 2 and Casein Kinase 2: In Silico Studies, Synthesis and Biological Evaluation on Leukemic Cell Lines. Anti-Cancer Agents in Medicinal Chemistry, 18(11), 1599-1614. doi:10.2174/1871520618666180423111309. Available from: [Link]

-

Al-Warhi, T., et al. (2021). Studies on 1,4-Quinone Derivatives Exhibiting Anti-Leukemic Activity along with Anti-Colorectal and Anti-Breast Cancer Effects. Molecules, 26(16), 4995. doi:10.3390/molecules26164995. Available from: [Link]

-

Gupta, A., et al. (2014). Secondary metabolites as DNA topoisomerase inhibitors: A new era towards designing of anticancer drugs. Pharmacognosy Reviews, 8(15), 1-10. doi:10.4103/0973-7847.125478. Available from: [Link]

-

1,4-dichloroanthracene-9,10-dione. (n.d.). ChemBK. Retrieved January 7, 2026, from [Link]

-

Cytotoxicity ic50 values: Topics by Science.gov. (n.d.). Science.gov. Retrieved January 7, 2026, from [Link]

-

Liu, W., et al. (2019). Design, synthesis and biological evaluation of 1,4-dihydroxyanthraquinone derivatives as anticancer agents. Bioorganic & Medicinal Chemistry Letters, 29(9), 1106-1111. doi:10.1016/j.bmcl.2019.02.026. Available from: [Link]

-

Kumar, A., et al. (2013). Anti-cancer activities of 1,4-naphthoquinones: a QSAR study. Mini Reviews in Medicinal Chemistry, 13(12), 1777-1785. doi:10.2174/1389557511313120008. Available from: [Link]

-

IC50 values for anthraquinone compounds inhibiting the growth of lung and pancreatic cancer cell lines. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

-

Arba, M., et al. (2017). Molecular modeling of cationic porphyrin-anthraquinone hybrids as DNA topoisomerase IIβ inhibitors. Computational Biology and Chemistry, 71, 163-171. doi:10.1016/j.compbiolchem.2017.10.002. Available from: [Link]

-

Garg, S., et al. (2007). Production of reactive oxygen species on photolysis of dilute aqueous quinone solutions. Photochemistry and Photobiology, 83(4), 904-913. doi:10.1111/j.1751-1097.2007.00126.x. Available from: [Link]

- Process for the preparation of this compound. (1986). Google Patents.

-

Langer, S. W., et al. (1999). Inhibitors of topoisomerase II as pH-dependent modulators of etoposide-mediated cytotoxicity. Clinical Cancer Research, 5(10), 2899-2907. Available from: [Link]

-

Wellington, K., et al. (2023). Exploiting the Anticancer, Antimicrobial and Antiviral Potential of Naphthoquinone Derivatives: Recent Advances and Future Prospects. Molecules, 28(14), 5530. doi:10.3390/molecules28145530. Available from: [Link]

-

JNK Signaling Pathway. (n.d.). Creative Diagnostics. Retrieved January 7, 2026, from [Link]

-

How To: Purify by Crystallization. (n.d.). University of Rochester. Retrieved January 7, 2026, from [Link]

-

Krapcho, A. P., et al. (1995). Anthracene-9,10-diones and aza bioisosteres as antitumor agents. Current Medicinal Chemistry, 2(5), 803-824. Available from: [Link]

-

Cytotoxicity (IC 50 ) of the fluorinated derivatives of 1,4-naphthoquinone. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

-

Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. (2016). Scientific & Academic Publishing. Available from: [Link]

-

Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. (2015). Oncology Letters, 9(3), 1375-1380. doi:10.3892/ol.2015.2882. Available from: [Link]

-

α-CHLOROANTHRAQUINONE. (n.d.). Organic Syntheses. Retrieved January 7, 2026, from [Link]

-

Mechanochemical Friedel–Crafts acylations. (2019). Beilstein Journal of Organic Chemistry, 15, 1426-1434. doi:10.3762/bjoc.15.141. Available from: [Link]

-

Friedel-Crafts Acylation Report - Exp.4. (n.d.). Scribd. Retrieved January 7, 2026, from [Link]

-

Evaluating the Effects of Tetrachloro-1,4-benzoquinone, an Active Metabolite of Pentachlorophenol, on the Growth of Human Breast Cancer Cells. (2014). Journal of Environmental and Public Health, 2014, 856930. doi:10.1155/2014/856930. Available from: [Link]

- Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid. (2011). Google Patents.

-

Evaluation of Reactive Oxygen Species (ROS) Generation in Cells Using DCFDA. (2015). BenchSci. Retrieved January 7, 2026, from [Link]

-

Cytotoxicity of synthesized 1,4-naphthoquinone analogues on selected human cancer cell lines. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

-

Moustaka, J., et al. (2023). ROS Generation in the Light Reactions of Photosynthesis Triggers Acclimation Signaling to Environmental Stress. Antioxidants, 12(3), 629. doi:10.3390/antiox12030629. Available from: [Link]

- Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid. (2011). Google Patents.

-

c-Jun N-terminal kinase (JNK) signaling pathway activation. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Anti-cancer activities of 1,4-naphthoquinones: a QSAR study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. people.chem.umass.edu [people.chem.umass.edu]

- 5. Cytotoxic and ROS generation activity of anthraquinones chelate complexes with metal ions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Novel Anthraquinone Compounds Inhibit Colon Cancer Cell Proliferation via the Reactive Oxygen Species/JNK Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. phcogrev.com [phcogrev.com]

- 9. Novel Anthraquinone Derivatives as Dual Inhibitors of Topoisomerase 2 and Casein Kinase 2: In Silico Studies, Synthesis and Biological Evaluation on Leukemic Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 1,4-Anthraquinone: an anticancer drug that blocks nucleoside transport, inhibits macromolecule synthesis, induces DNA fragmentation, and decreases the growth and viability of L1210 leukemic cells in the same nanomolar range as daunorubicin in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Novel Anthraquinone Compounds Inhibit Colon Cancer Cell Proliferation via the Reactive Oxygen Species/JNK Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Studies on 1,4-Quinone Derivatives Exhibiting Anti-Leukemic Activity along with Anti-Colorectal and Anti-Breast Cancer Effects - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis of 1,4-Dichloroanthraquinone from Phthalic Anhydride

Abstract

1,4-Dichloroanthraquinone is a pivotal intermediate in the synthesis of a wide range of high-performance dyes, including vat and disperse dyes, as well as functional materials.[1][2] Its rigid, planar structure and the reactivity of its chlorine substituents make it a valuable building block for complex aromatic compounds. This guide provides an in-depth, technically-focused exploration of a robust and industrially relevant synthetic pathway to this compound, commencing from phthalic anhydride. The core of this synthesis involves a two-stage process: a Friedel-Crafts acylation reaction to form a key dichlorinated benzoylbenzoic acid intermediate, followed by an acid-catalyzed intramolecular cyclization to yield the final tricyclic anthraquinone system. This document elucidates the underlying chemical mechanisms, provides detailed experimental protocols, and explains the critical causality behind procedural choices, offering field-proven insights for researchers and chemical development professionals.

Introduction: The Strategic Importance of this compound

Anthraquinone and its derivatives form a cornerstone of the colorant industry, prized for their brilliant colors and exceptional lightfastness.[3] this compound (C₁₄H₆Cl₂O₂), an orange-yellow crystalline solid with a melting point of approximately 187-189°C, serves as a crucial precursor.[1][4] The chlorine atoms at the 1 and 4 positions are susceptible to nucleophilic substitution, allowing for the introduction of various functional groups (e.g., amino or phenoxy groups) to create a diverse palette of dyes and pigments.[5]

The synthesis from readily available bulk chemicals like phthalic anhydride and chlorinated benzenes presents a classic yet nuanced challenge in organic synthesis. Success hinges on precise control over electrophilic aromatic substitution reactions and subsequent dehydration/cyclization, minimizing side reactions to ensure high purity and yield. This guide focuses on the most direct and logical pathway: the acylation of para-dichlorobenzene with phthalic anhydride.

The Synthetic Pathway: A Two-Stage Approach

The synthesis is logically dissected into two primary stages, each involving a distinct Friedel-Crafts type reaction. The overall transformation is visualized below.

Caption: The two-stage synthesis of this compound.

Part 1: Friedel-Crafts Acylation: Synthesis of the Key Intermediate

The first critical step is the formation of 2-(2',5'-dichlorobenzoyl)benzoic acid via the Friedel-Crafts acylation of p-dichlorobenzene with phthalic anhydride.

Mechanistic Insight: Activating the Acylating Agent

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution.[6] Phthalic anhydride itself is not electrophilic enough to react directly with the moderately deactivated p-dichlorobenzene ring. A strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃), is required as a catalyst.[7]

The mechanism proceeds as follows:

-

Formation of the Acylium Ion: The Lewis acid coordinates with one of the carbonyl oxygens of the phthalic anhydride, polarizing the C-O bond. This facilitates the cleavage of the anhydride ring, generating a highly reactive acylium ion electrophile.[6][8]

-

Electrophilic Attack: The π-electron system of the p-dichlorobenzene ring attacks the acylium ion. The directing effects of the two chlorine atoms favor substitution at the position ortho to one of the chlorines.

-

Rearomatization: The resulting intermediate, a resonance-stabilized carbocation (sigma complex), loses a proton to regenerate the aromatic ring, yielding the 2-(2',5'-dichlorobenzoyl)benzoic acid product.[6]

The use of a stoichiometric amount of AlCl₃ is necessary because the ketone product formed is a Lewis base that forms a stable complex with the catalyst, effectively removing it from the catalytic cycle.[7] This complex is hydrolyzed during the aqueous workup.

Experimental Protocol: Synthesis of 2-(2',5'-Dichlorobenzoyl)benzoic Acid

This protocol is adapted from established literature procedures.[9]

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (approx.) |

|---|---|---|---|

| Phthalic Anhydride | 148.12 | 14.8 g | 0.1 |

| p-Dichlorobenzene | 147.00 | 73.5 g | 0.5 |

| Anhydrous Aluminum Chloride | 133.34 | 40.0 g | 0.3 |

Procedure:

-

Setup: Equip a round-bottom flask with a reflux condenser connected to a gas trap (e.g., a calcium chloride tube or a bubbler) to manage the evolution of hydrogen chloride gas.

-

Reagent Charging: To the flask, add phthalic anhydride (14.8 g, 0.1 mol), p-dichlorobenzene (73.5 g, 0.5 mol), and anhydrous aluminum chloride (40.0 g, 0.3 mol). Note: The large excess of p-dichlorobenzene serves as both a reactant and a solvent.

-

Reaction: Heat the mixture in an oil bath maintained at 110-120°C. The reaction will proceed with the vigorous evolution of HCl gas. Continue heating for approximately 4 hours or until the gas evolution ceases. The reaction mixture will become a dark, viscous mass.

-

Work-up: a. Cool the reaction mixture to room temperature. b. Carefully pour the viscous product into a beaker containing ice water (approx. 500 mL) and concentrated hydrochloric acid (50 mL). This step hydrolyzes the aluminum chloride complex and is highly exothermic. Perform this in a fume hood with vigorous stirring. c. To remove the excess p-dichlorobenzene, perform steam distillation on the mixture until no more organic phase is collected.

-

Isolation and Purification: a. The remaining solid residue in the flask is the crude 2-(2',5'-dichlorobenzoyl)benzoic acid. Filter the hot mixture and wash the solid with hot water. b. For purification, the crude acid can be recrystallized from a suitable solvent like benzene to yield colorless, prismatic crystals.[9] The reported yield for this step is often modest, in the range of 25-30%.[9]

Part 2: Intramolecular Cyclization: Forging the Anthraquinone Core

The second stage converts the linear benzoylbenzoic acid intermediate into the tricyclic anthraquinone structure through an acid-catalyzed intramolecular acylation, which involves dehydration and ring closure.

Mechanistic Insight: The Role of Strong Dehydrating Acids

This transformation requires a powerful dehydrating agent to promote the intramolecular electrophilic substitution. Concentrated sulfuric acid (95-100%) or fuming sulfuric acid (oleum) is the reagent of choice.[3][5]

-

Protonation: The carboxylic acid group of the intermediate is protonated by the strong acid, making it a better leaving group (water).

-

Acylium Ion Formation: The protonated intermediate loses a molecule of water to form an intramolecular acylium ion.

-

Intramolecular Attack & Ring Closure: The electron-rich aromatic ring attacks the acylium ion, closing the central ring of the anthraquinone system.

-

Rearomatization: A final deprotonation step restores aromaticity, yielding the stable this compound.

Causality: The choice of acid concentration and temperature is critical. The reaction must be sufficiently vigorous to drive the dehydration and cyclization, but excessive temperatures or overly concentrated oleum can lead to unwanted side reactions, primarily sulfonation of the aromatic rings, which reduces the yield and purity of the desired product. A temperature of around 150°C is often optimal.[5]

Experimental Protocol: Cyclization to this compound

This protocol is based on a patent literature procedure.[5]

Materials:

| Reagent | Concentration | Quantity |

|---|---|---|

| 2-(2',5'-Dichlorobenzoyl)benzoic Acid | (From Part 1) | 37.6 g |

| Sulfuric Acid | 96% | 330 g |

Procedure:

-

Setup: Use a flask equipped with a mechanical stirrer and a thermometer.

-

Reagent Addition: Carefully add the 2-(2',5'-dichlorobenzoyl)benzoic acid (37.6 g) to the concentrated sulfuric acid (330 g) with stirring.

-

Reaction: Heat the mixture to 150°C and maintain this temperature with continuous stirring for 4 hours.

-

Precipitation: Cool the reaction mixture to approximately 80°C. In a separate large beaker, prepare 300 mL of water. Slowly and carefully pour the acid mixture into the water with vigorous stirring. Caution: This is a highly exothermic dilution.

-

Isolation: A precipitate of crude this compound will form. Collect the solid product by suction filtration.

-

Washing and Drying: Wash the filter cake thoroughly with water until the filtrate is neutral (pH 7). Dry the product in an oven at 120°C. The expected yield is approximately 65% for this step.[5]

Overall Workflow and Final Product Characterization

The entire process from starting materials to the final purified product requires careful execution of each step.

Synthesis Workflow Diagram

Caption: Step-by-step workflow for the synthesis of this compound.

Purification and Characterization

The crude product obtained from the cyclization step can be further purified by recrystallization from solvents such as hot benzene, nitrobenzene, or acetic acid.[4]

Key Physical Properties:

| Property | Value | Source(s) |

|---|---|---|

| Appearance | Orange-yellow needle-like crystals | [4] |

| Molecular Formula | C₁₄H₆Cl₂O₂ | [10] |

| Molar Mass | 277.10 g/mol | [10] |

| Melting Point | 187-189 °C | [1] |

| Solubility | Slightly soluble in ethanol, ether; soluble in hot benzene, acetic acid, nitrobenzene. |[4] |

References

-

PrepChem.com. Synthesis of 2-(4-Chlorobenzoyl)benzoic acid. Available from: [Link]

- Google Patents. DE3513981A1 - Process for the preparation of this compound.

-

American Chemical Society Publications. THE PREPARATION OF 1,4-DICHLORO-ANTHRAQUINONE FROM PHTHALIC ANHYDRIDE AND PARA-DICHLOROBENZENE. J. Am. Chem. Soc. 1926, 48, 12, 3199–3200. Available from: [Link]

- Google Patents. CN101717329A - Synthesis method of chloroanthraquinone.

-

Wikipedia. Friedel–Crafts reaction. Available from: [Link]

-

Organic Syntheses. α-CHLOROANTHRAQUINONE. Available from: [Link]

-

The Chemistry Formula. Friedel-Crafts Acylation: Mechanism, Reactions & limitations. Available from: [Link]

-

PubMed Central (PMC). Novel Anthraquinone Chlorination Contributes to Pigmentation and ATP Formation in Thermomyces dupontii. Available from: [Link]

-

BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. Available from: [Link]

Sources

- 1. getchem.com [getchem.com]

- 2. CAS 602-25-5: this compound | CymitQuimica [cymitquimica.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. This compound | 602-25-5 [chemicalbook.com]

- 5. DE3513981A1 - Process for the preparation of this compound - Google Patents [patents.google.com]

- 6. byjus.com [byjus.com]

- 7. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 8. science-revision.co.uk [science-revision.co.uk]

- 9. pubs.acs.org [pubs.acs.org]

- 10. scbt.com [scbt.com]

A Technical Guide to Sourcing and Qualifying High-Purity 1,4-Dichloroanthraquinone for Research and Drug Development

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for sourcing, evaluating, and handling high-purity 1,4-dichloroanthraquinone (CAS 602-25-5). Adherence to the principles outlined herein is critical for ensuring experimental reproducibility, minimizing the impact of impurities on biological and chemical assays, and maintaining a safe laboratory environment.

Introduction: The Role of this compound in Modern Research

This compound is a halogenated aromatic compound belonging to the anthraquinone family.[1] Its rigid, planar structure and electron-deficient quinone core make it a valuable building block in organic synthesis and a key intermediate in the production of various functional materials.[2][3] In the context of drug discovery and development, the anthraquinone scaffold is of significant interest. Anthraquinone derivatives are recognized as an exceptionally valuable class in anticancer drug development, with prominent drugs like doxorubicin and mitoxantrone used in chemotherapy.[4][5]

The precise substitution pattern of the anthraquinone core is critical to its biological activity. Therefore, the isomeric and chemical purity of starting materials like this compound is paramount. Impurities can lead to the formation of unintended side products, introduce confounding variables in biological screening, and complicate structure-activity relationship (SAR) studies.[4]

Supplier Identification and Qualification

The selection of a reliable commercial supplier is the foundational step in ensuring the quality of this compound for research purposes. While numerous suppliers exist, a thorough vetting process is necessary to identify those who can consistently provide high-purity material with adequate documentation.

Initial Screening of Commercial Suppliers

A survey of the market reveals several suppliers offering this compound, often with stated purities of ≥98%. The table below summarizes a selection of commercially available options.

| Supplier | Stated Purity | Available Analytical Data | CAS Number |

| Santa Cruz Biotechnology | ≥98% | Certificate of Analysis (lot specific) | 602-25-5[6] |

| Biosynth | Not specified, for pharmaceutical testing | Example CoA available on request | 602-25-5 |

| GetChem Co., Ltd. | ≥98% | Typical Properties listed | 602-25-5[2] |

| ChemicalBook | 98% to 99.5% (from various suppliers) | HPLC mentioned | 602-25-5[7] |

| Haihang Industry | ≥98% | Typical Properties listed | 602-25-5[3] |

| Sigma-Aldrich | 96% | - | 602-25-5 |

| TCI America (via Fisher Scientific) | ≥98.0% (GC) | Gas Chromatography (GC) | 602-25-5[8] |

The Supplier Qualification Workflow

A systematic approach to qualifying a supplier is crucial. Simply relying on the advertised purity is insufficient for critical research applications. The following workflow is recommended:

Caption: Workflow for supplier qualification and incoming material inspection.

The Criticality of Purity and Analytical Verification

For drug development, where biological activity is highly sensitive to molecular structure, even minor impurities can have significant consequences. The standard "≥98%" purity may not be sufficient without understanding the nature of the remaining 2%.

Common Analytical Techniques

-

High-Performance Liquid Chromatography (HPLC): This is a cornerstone technique for assessing the purity of non-volatile organic compounds like this compound.[9] A well-resolved chromatogram can separate the main component from impurities, including isomers and related substances.

-

Gas Chromatography (GC): Suitable for volatile and thermally stable compounds, GC can also be used for purity assessment, as indicated by suppliers like TCI America.[8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the chemical structure and identifying organic impurities.

-

Mass Spectrometry (MS): Provides accurate molecular weight information, confirming the identity of the compound.

Recommended In-House Quality Control Protocol

Upon receipt of this compound from a chosen supplier, it is imperative to perform in-house verification.

Objective: To confirm the identity and purity of the received material against the supplier's Certificate of Analysis.

Methodology:

-

Visual Inspection: Examine the material for uniform color (typically light yellow to brown powder/crystals) and the absence of foreign particulates.[2][3]

-

Solubility Test: Confirm solubility in appropriate organic solvents, such as hot benzene, acetic acid, nitrobenzene, or pyridine.[7]

-

Identity Confirmation (NMR):

-

Prepare a sample in a suitable deuterated solvent (e.g., CDCl₃).

-

Acquire ¹H NMR and ¹³C NMR spectra.

-

Compare the obtained spectra with reference spectra or theoretical chemical shifts to confirm the this compound structure.

-

-

Purity Analysis (HPLC):

-

Develop a suitable reverse-phase HPLC method (e.g., C18 column with a water/acetonitrile or water/methanol mobile phase gradient).

-

Use a UV detector set to an appropriate wavelength based on the UV-Vis spectrum of this compound.[1]

-

Calculate the purity based on the area percentage of the main peak. The result should be ≥98% and align with the supplier's CoA.

-

Safe Handling, Storage, and Disposal